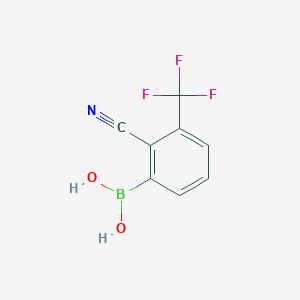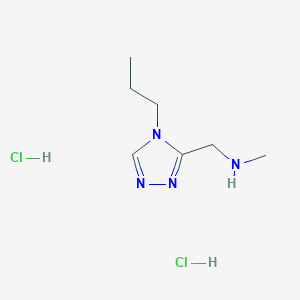
6-Methoxyindoline hydrochloride
Overview
Description
6-Methoxyindoline hydrochloride is a chemical compound with the CAS Number: 4770-41-6 . It has a molecular weight of 185.65 and its IUPAC name is 2,3-dihydro-1H-indol-6-yl methyl ether hydrochloride . It is a white to yellow solid and has gained interest in the scientific community due to its unique properties and potential applications in various fields of research and industry.
Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It is stored at room temperature .Scientific Research Applications
Inhibition of Tubulin Polymerization : Research by Gastpar et al. (1998) focused on the inhibition of tubulin polymerization, a key mechanism in cytostatic agents, using derivatives of 2-phenylindole, including 6-methoxyindoline. This study found that certain derivatives, such as 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, exhibited significant cytostatic activity and disrupted microtubule assembly, suggesting a potential role in cancer therapy (Gastpar et al., 1998).
Synthesis of 6‐Methoxyindoles and Indolines : Miyake and Kikugawa (1983) explored the regioselective bromination of indolines, leading to the synthesis of 6-methoxyindolines and indoles. This research contributes to the development of methods for synthesizing 6-methoxyindoline derivatives, which are valuable in medicinal chemistry (Miyake & Kikugawa, 1983).
Photoexcited Dynamics in Solution : Poizat et al. (2004) studied the photophysical properties of 6-methoxyquinoline, a compound related to 6-methoxyindoline, in various solvents. This research provides insights into the behavior of these compounds under photoexcitation, which is relevant in fields like photochemistry and molecular electronics (Poizat et al., 2004).
Synthesis of Benzoxazolinone Derivatives : Richey et al. (1975) reported on the synthesis of 6-Methoxy-2-benzoxazolinone, a compound structurally related to 6-methoxyindoline, highlighting an improved synthesis procedure. This type of research contributes to the field of organic synthesis, providing new methods for creating complex molecules (Richey et al., 1975).
Neurogenic Potential and Pharmacological Characterization : A study by de la Fuente Revenga et al. (2015) explored the neurogenic potential and pharmacological characterization of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline, a compound related to 6-methoxyindoline. The study found that this compound stimulates neurogenesis and neuronal maturation in vitro, indicating potential applications in neurology and brain research (de la Fuente Revenga et al., 2015).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Indoles, a class of compounds to which 6-methoxyindoline hydrochloride belongs, are known to play significant roles in various biological processes
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution . The impact of these properties on the bioavailability of this compound needs further investigation.
Biochemical Analysis
Biochemical Properties
6-Methoxyindoline hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound may interact with other biomolecules such as glutathione, influencing redox reactions within cells.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the activity of key proteins within this pathway, this compound can alter gene expression and cellular metabolism. Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with cytochrome P450 enzymes, leading to changes in their catalytic activity . This binding can result in either the inhibition or activation of these enzymes, depending on the specific context. Additionally, this compound may act as an antioxidant, scavenging reactive oxygen species (ROS) and thereby reducing oxidative stress within cells . This antioxidant activity is likely mediated through interactions with glutathione and other redox-active biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its stability can be influenced by factors such as temperature, pH, and exposure to light. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of carefully controlling experimental conditions when working with this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and modulating enzyme activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage. Therefore, it is crucial to carefully determine the appropriate dosage when using this compound in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interactions with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of the compound, leading to the formation of various metabolites. Some of these metabolites may retain biological activity, while others are excreted from the body. The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the presence of cofactors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux . Additionally, binding proteins such as albumin can influence the distribution of this compound within the body, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize within the endoplasmic reticulum (ER) and mitochondria, where it can exert its effects on enzyme activity and oxidative stress . Targeting signals and post-translational modifications may play a role in directing this compound to specific subcellular compartments, thereby influencing its activity and function .
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-11-8-3-2-7-4-5-10-9(7)6-8;/h2-3,6,10H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQGYVJPTIMWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672189 | |
| Record name | 6-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-41-6 | |
| Record name | 6-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1462974.png)
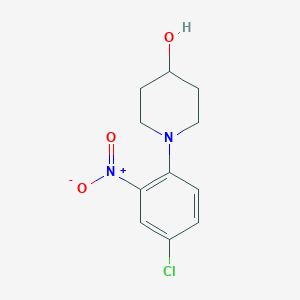
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)
![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)


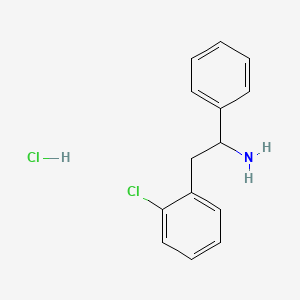
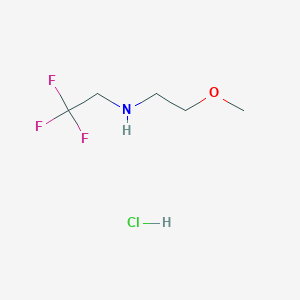
![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)


